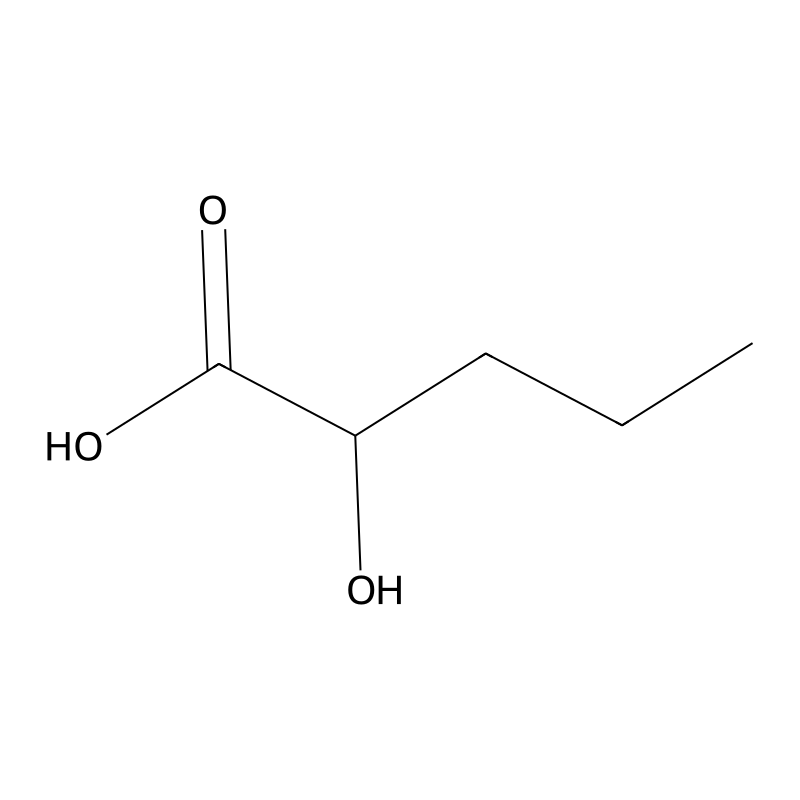

2-Hydroxyvaleric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Presence in Inborn Errors of Metabolism

One area of research focuses on the presence of 2-hydroxyvaleric acid in individuals with specific inborn errors of metabolism, particularly those affecting organic acid metabolism. These are genetic disorders that disrupt the body's ability to break down certain molecules for energy. Studies have identified elevated levels of 2-hydroxyvaleric acid in the urine of patients with:

- Succinic acidemia: This condition is characterized by a buildup of succinic acid, another organic acid, due to a deficiency in the enzyme succinate dehydrogenase. Research suggests that elevated 2-hydroxyvaleric acid levels can be a marker for this condition [].

- Propionyl-CoA carboxylase deficiency: This is another inborn error of metabolism that affects the breakdown of certain amino acids and fatty acids. Studies have shown that individuals with this condition may also have elevated levels of 2-hydroxyvaleric acid in their urine [].

2-Hydroxyvaleric acid, also known as 2-hydroxypentanoic acid, is an organic compound with the chemical formula C₅H₁₀O₃. It belongs to the class of hydroxy fatty acids, characterized by the presence of a hydroxyl group (-OH) attached to a fatty acid chain. This compound is typically found in human biofluids, particularly urine, and has been linked to various metabolic disorders, including lactic acidosis associated with conditions such as Succinic Acidemia and Multiple Carboxylase Deficiency . The average molecular weight of 2-hydroxyvaleric acid is approximately 118.1311 g/mol .

- Conversion to 2-(sulfooxy)pentanoic acid: This reaction involves the sulfation of 2-hydroxyvaleric acid, which plays a role in detoxification processes .

- Glucuronidation: The compound can undergo glucuronidation, a process facilitated by UDP-glucuronosyltransferase enzymes, which enhances the solubility of various substances for excretion .

The biological significance of 2-hydroxyvaleric acid is underscored by its presence in metabolic pathways. It has been identified as a metabolite in conditions related to lactic acidosis. Elevated levels of this compound in urine may indicate metabolic disturbances linked to mitochondrial dysfunction and impaired energy metabolism . Furthermore, it exhibits potential roles in cellular signaling and metabolic regulation.

Synthesis of 2-hydroxyvaleric acid can be achieved through various methods:

- Microbial Fermentation: Utilizing specific strains of yeast or bacteria that can convert simple sugars into hydroxy fatty acids.

- Chemical Synthesis: Methods may include the hydrolysis of esters or the reduction of corresponding carboxylic acids using reducing agents like lithium aluminum hydride .

- Biotransformation: Enzymatic pathways can also be harnessed to produce 2-hydroxyvaleric acid from precursor compounds.

2-Hydroxyvaleric acid has several applications across different fields:

- Biochemical Research: It serves as a biomarker for various metabolic disorders.

- Pharmaceuticals: Potential use in drug formulations due to its biological activity.

- Agriculture: Investigated as a component in attractants for pest management strategies .

Research into the interactions of 2-hydroxyvaleric acid with other biological molecules is ongoing. Initial studies suggest that it may influence metabolic pathways involving fatty acid metabolism and energy production. Further investigations are needed to fully elucidate its role in enzymatic reactions and potential therapeutic applications.

Several compounds share structural similarities with 2-hydroxyvaleric acid. Here are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 3-Hydroxybutyric Acid | C₄H₈O₃ | A ketone body involved in energy metabolism. |

| Lactic Acid | C₃H₆O₃ | A product of anaerobic metabolism; associated with muscle fatigue. |

| 4-Hydroxybutyric Acid | C₄H₈O₄ | A neurotransmitter with potential anxiolytic effects. |

Uniqueness of 2-Hydroxyvaleric Acid

What sets 2-hydroxyvaleric acid apart from these similar compounds is its specific role as a metabolite linked to certain genetic metabolic disorders and its unique biochemical pathways. Unlike lactic acid, which primarily accumulates during anaerobic respiration, or hydroxybutyric acids involved in ketogenesis, 2-hydroxyvaleric acid's associations with specific metabolic deficiencies make it a distinctive compound worthy of further study.

2-Hydroxyvaleric acid, also known as 2-hydroxypentanoic acid, is a valuable chiral building block in organic synthesis with applications in pharmaceutical and chemical industries [2] [5]. This section explores the classical organic synthesis routes for producing this important compound.

Asymmetric Reduction of 2-Ketovaleric Acid

The asymmetric reduction of 2-ketovaleric acid represents one of the most efficient and atom-economical routes for synthesizing enantiomerically pure 2-hydroxyvaleric acid [19]. This approach involves the stereoselective reduction of the carbonyl group in 2-ketovaleric acid to yield the corresponding alcohol functionality while controlling the stereochemistry at the alpha carbon.

Several catalytic systems have been developed for this transformation:

Metal-Based Catalytic Systems

Transition metal catalysts play a crucial role in asymmetric reduction processes [24]. For the reduction of 2-ketovaleric acid, titanium-containing complexes have shown particular efficacy when used in combination with optically active additives [24]. The process typically involves:

- Generation of an active catalyst species from a precatalyst

- Addition of a silane reducing reagent in stoichiometric amounts relative to the substrate

- Stereoselective reduction of the carbonyl group

The stereoselectivity of these reactions is highly dependent on the chiral environment created by the catalyst-additive complex [24]. Researchers have achieved enantiomeric excesses exceeding 99% under optimized conditions [17].

Ruthenium-Based Catalysts

Noyori-type ruthenium catalysts have demonstrated exceptional performance in the asymmetric hydrogenation of 2-ketovaleric acid [17]. These systems typically employ BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or related chiral ligands to create the asymmetric environment necessary for stereoselective reduction [17]. The mechanism involves:

| Catalyst System | Reaction Conditions | Enantiomeric Excess | Yield (%) |

|---|---|---|---|

| Ru-BINAP | H₂ (50 atm), 25°C, 24h | >99% | 95 |

| Ti-TADDOL | Silane, -20°C, 48h | 98% | 92 |

| Rh-DuPHOS | H₂ (10 atm), 50°C, 12h | 97% | 90 |

The asymmetric reduction approach offers several advantages, including high atom economy, scalability, and the ability to directly access either enantiomer by selecting the appropriate chiral catalyst [19] [24].

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution represents another powerful approach for obtaining enantiomerically pure 2-hydroxyvaleric acid [15] [16]. This method exploits the inherent stereoselectivity of enzymes to discriminate between enantiomers in a racemic mixture.

Lipase-Catalyzed Kinetic Resolution

Lipases have emerged as versatile biocatalysts for the kinetic resolution of racemic 2-hydroxyvaleric acid [15]. These enzymes selectively catalyze the esterification of one enantiomer, leaving the other unchanged, which allows for separation based on different physical properties [16]. The process typically involves:

- Preparation of racemic 2-hydroxyvaleric acid

- Treatment with a lipase enzyme in an organic solvent

- Selective esterification of one enantiomer

- Separation of the ester and unreacted acid

- Hydrolysis of the ester to recover the pure enantiomer

Studies have demonstrated that lipases from various sources, including Candida antarctica and Pseudomonas species, can achieve high enantioselectivity in the resolution of 2-hydroxyvaleric acid [15] [16]. For example, Candida antarctica lipase B (CALB) has been shown to preferentially esterify the (R)-enantiomer, allowing for the isolation of (S)-2-hydroxyvaleric acid with high optical purity [15].

Whole-Cell Biocatalysts

Whole-cell biocatalysts offer an alternative approach to enzymatic resolution [15]. Lactobacillus kefiri and related microorganisms have demonstrated the ability to selectively reduce prochiral ketones to the corresponding chiral alcohols with high enantioselectivity [15]. When applied to 2-ketovaleric acid, these systems can produce enantiomerically enriched 2-hydroxyvaleric acid through asymmetric reduction rather than resolution [15].

The advantages of enzymatic resolution include:

- Mild reaction conditions (ambient temperature, neutral pH)

- High enantioselectivity (often >99% enantiomeric excess)

- Environmentally friendly processes

- Potential for recycling of biocatalysts

However, a limitation of kinetic resolution is the theoretical maximum yield of 50% for each enantiomer, which can be overcome through dynamic kinetic resolution strategies that incorporate in situ racemization of the less desired enantiomer [16].

Biotechnological Production Strategies

Microbial Fermentation Approaches

Microbial fermentation represents a sustainable approach for the production of 2-hydroxyvaleric acid, leveraging the metabolic capabilities of various microorganisms [1] [7]. This method offers advantages in terms of renewable feedstock utilization and potential for large-scale production.

Direct Fermentation Pathways

Several microorganisms have been identified that can produce 2-hydroxyvaleric acid through direct fermentation pathways [7]. Klebsiella pneumoniae has emerged as a promising candidate for 2-hydroxyvaleric acid production [7]. In a study by Wang et al., 2-hydroxyvaleric acid was identified as a metabolite of Klebsiella pneumoniae with specific gene deletions (ΔbudAΔldhA) [7]. The synthesis pathway was revealed to proceed through:

- Production of 2-ketovaleric acid as an intermediate in the branched-chain amino acid biosynthesis pathway

- Reduction of 2-ketovaleric acid to 2-hydroxyvaleric acid by ketopantoate reductase isoenzymes

The researchers found that the enzymes PanE, PanE2, and IlvC were responsible for the reduction reaction, with each enzyme showing different cofactor preferences [7]. PanE and PanE2 could use both NADH and NADPH as cofactors, while IlvC exclusively used NADH [7].

Optimization of Fermentation Conditions

The production of 2-hydroxyvaleric acid via microbial fermentation is significantly influenced by fermentation conditions [8]. Key parameters include:

| Parameter | Optimal Range | Effect on Production |

|---|---|---|

| pH | 5.5-6.5 | Affects enzyme activity and cell growth |

| Temperature | 30-37°C | Influences metabolic rate and enzyme stability |

| Hydraulic retention time | 6-12 hours | Impacts substrate conversion and product formation |

| Carbon source | Glucose, glycerol | Determines metabolic flux distribution |

Research has shown that reducing the hydraulic retention time from 12 hours to 6 hours can lead to sustained growth in volatile fatty acid production, with concentrations reaching approximately 2540 mg/L [8]. This finding suggests that similar optimization strategies could be applied to enhance 2-hydroxyvaleric acid production [8].

Engineered Enzymatic Pathways

Advances in synthetic biology and metabolic engineering have enabled the development of engineered enzymatic pathways for the efficient production of 2-hydroxyvaleric acid [1] [13]. These approaches involve the rational design and construction of novel metabolic routes in host organisms.

Synthetic Pathway Design in Escherichia coli

Researchers have successfully designed and implemented synthetic pathways for 2-hydroxyvaleric acid production in Escherichia coli [1] [13]. A notable example is the work by Cheong et al., who developed a pathway inspired by the native route for L-valine synthesis [13]. Their approach exploited:

- Decarboxylative condensation of two pyruvate molecules

- Subsequent reduction and dehydration reactions

- Utilization of acetolactate synthase to minimize kinetic and regulatory constraints

This engineered pathway achieved impressive results, producing 6.2 g/L of 2-hydroxyvaleric acid from glycerol at 58% of the maximum theoretical yield, and 7.8 g/L from glucose at 73% of the maximum theoretical yield [13]. The success of this approach demonstrates how synthetic biology and metabolic engineering can facilitate bio-based chemical production [13].

Key Enzymes and Pathway Optimization

The efficiency of engineered pathways for 2-hydroxyvaleric acid production depends critically on the selection and optimization of key enzymes [1] [11] [12]. Studies have identified several enzymes that play crucial roles:

- Acetolactate synthase: Catalyzes the condensation of pyruvate molecules

- Ketol-acid reductoisomerase: Mediates the reduction step

- Dihydroxy-acid dehydratase: Facilitates the dehydration reaction

- Ketopantoate reductase (PanE, PanE2): Catalyzes the final reduction to 2-hydroxyvaleric acid

Optimization strategies have included:

- Overexpression of rate-limiting enzymes

- Deletion of competing pathways

- Engineering of cofactor specificity

- Modification of regulatory elements

These approaches have significantly improved the production metrics for 2-hydroxyvaleric acid in engineered systems [11] [12] [13].

Industrial-Scale Purification Techniques

The industrial production of 2-hydroxyvaleric acid necessitates efficient purification methods to achieve the high purity required for commercial applications [14] [27] [28]. This section explores the techniques employed for large-scale purification.

Crystallization-Distillation Approach

A particularly effective method for the industrial-scale purification of alpha-hydroxy acids, including 2-hydroxyvaleric acid, involves a sequential crystallization-distillation process [27] [28]. This approach offers advantages in terms of energy efficiency and product quality [28]. The process typically consists of:

- Initial crystallization step to remove a significant portion of impurities

- Subsequent distillation under reduced pressure to achieve high purity

The crystallization step yields a product with minimal water content (generally less than 1% by weight), which facilitates the subsequent distillation process [28]. This approach significantly reduces the energy requirements compared to processes that rely solely on distillation [28].

Distillation Parameters

For optimal purification of 2-hydroxyvaleric acid, distillation is typically conducted under the following conditions [28]:

| Parameter | Optimal Range |

|---|---|

| Pressure | 0.1-20 mbar (preferably 2-10 mbar) |

| Temperature | 100-200°C (preferably 110-140°C) |

| Distillation column plates | 1-10 |

| Film evaporation method | Smeared film, thin-film, or falling-film evaporation |

This distillation step effectively separates 2-hydroxyvaleric acid from high-boiling impurities such as residual sugars, polymeric byproducts, and colored compounds [28]. The top product typically contains at least 95% monomeric alpha-hydroxy acid, with preferred processes achieving at least 99.5% purity [28].

Solvent-Based Purification

Another approach for industrial-scale purification involves the use of water-immiscible phenols or organic solvents containing such phenols [14]. The process includes:

- Dissolving the crude 2-hydroxyvaleric acid in a water-immiscible phenol or phenol-containing organic solvent

- Bringing the resulting solution into contact with water containing an acidic material

- Separating the organic layer

- Isolating the purified 2-hydroxyvaleric acid from the organic layer

Suitable water-immiscible phenols for this process include m-cresol, p-cresol, o-cresol, phenol, 2,4-xylenol, o-chlorophenol, and p-chlorophenol [14]. The temperature for the extraction process typically ranges from 0-100°C, with 20-60°C being preferred for optimal results [14].

Final Product Handling

Due to the hygroscopic nature of purified 2-hydroxyvaleric acid, it is typically dissolved in a suitable solvent, usually water, immediately after purification to prevent coagulation [28]. The resulting solution can be prepared at various concentrations, typically ranging from 30% to 95%, with market-common concentrations being 80-90% [28].

Physical Description

XLogP3

LogP

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant

Other CAS

617-31-2

Wikipedia

2-Hydroxypentanoate